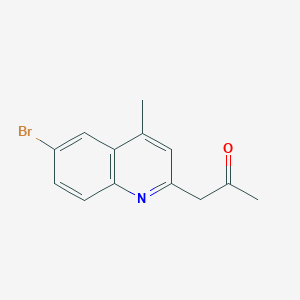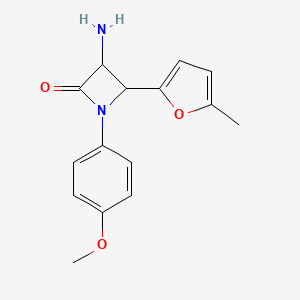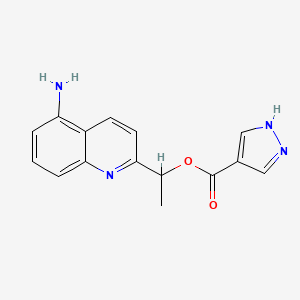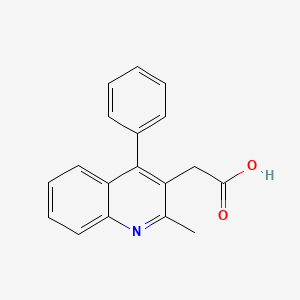
2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C18H16ClNO2 and a molecular weight of 313.78 This compound is known for its unique structure, which includes a quinoline ring substituted with a methyl and phenyl group, and an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid typically involves several steps. One common method includes the reaction of 2-methyl-4-phenylquinoline with acetic anhydride under acidic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid can be compared with other quinoline derivatives, such as:
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
3-Acetylquinoline: Another quinoline derivative with distinct chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Propriétés
Formule moléculaire |
C18H15NO2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
2-(2-methyl-4-phenylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C18H15NO2/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12/h2-10H,11H2,1H3,(H,20,21) |
Clé InChI |
CLQRMTMJJUSGRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1CC(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



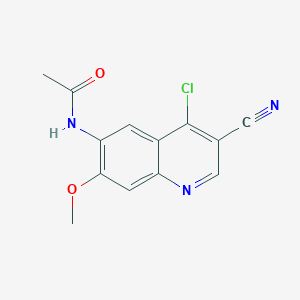

![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)
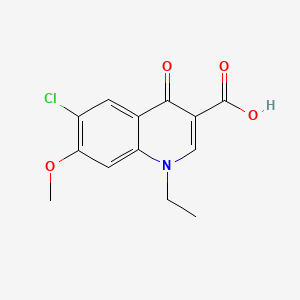
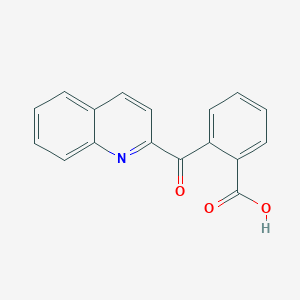


![6-[(4-chlorophenyl)methoxy]-7H-purin-2-amine](/img/structure/B11845747.png)
![7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B11845753.png)
![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
